molecular formula C18H21N3O3S2 B12208661 (5Z)-5-(4-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12208661
M. Wt: 391.5 g/mol
InChI Key: IMEUMKRAURPLLV-QINSGFPZSA-N
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Description

Z/E Isomerism in Benzylidene-Thiazolidinone Systems

The (5Z) designation indicates that the benzylidene moiety adopts a Z configuration relative to the thiazolidinone ring. This stereochemical assignment is critical, as the spatial orientation of the benzylidene group influences molecular planarity and intermolecular interactions. Nuclear Overhauser Effect (NOE) spectroscopy typically confirms this configuration by detecting proximity between the benzylidene aromatic protons and the thiazolidinone methyl group. For instance, in analogous thiazolidinone derivatives, NOE correlations between the methyl group at position 3 and the ortho-protons of the benzylidene aryl ring provide definitive evidence of the Z configuration. Density functional theory (DFT) calculations further support this assignment by demonstrating that the Z isomer exhibits lower steric strain due to reduced overlap between the benzylidene substituent and the thiazolidinone ring.

Conformational Analysis of Piperazine-Hydroxyethyl Substituent

The piperazine ring adopts a chair conformation, with the hydroxyethyl group occupying an equatorial position to minimize 1,3-diaxial interactions. Nuclear magnetic resonance (NMR) coupling constants between the piperazine protons (J = 10–12 Hz) confirm this chair geometry, as axial-equatorial proton couplings typically fall within this range. The hydroxyethyl side chain exhibits rotational flexibility, with gauche conformations predominating due to intramolecular hydrogen bonding between the hydroxyl oxygen and the piperazine nitrogen. This conformational preference stabilizes the molecule in polar solvents, as evidenced by molecular dynamics simulations of similar piperazine derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Fingerprint Analysis

The proton NMR spectrum reveals distinct signals for key functional groups:

  • Thiazolidinone methyl group : A singlet at δ 3.28 ppm (3H) corresponds to the N-methyl group at position 3.
  • Benzylidene proton : A singlet at δ 7.92 ppm (1H) arises from the vinylic proton, deshielded by conjugation with the thiazolidinone carbonyl.
  • Aromatic protons : Two doublets at δ 7.45 ppm (J = 8.5 Hz, 2H) and δ 7.62 ppm (J = 8.5 Hz, 2H) correspond to the benzylidene aryl group.
  • Piperazine protons : Multiplet signals between δ 2.45–3.15 ppm (8H) represent the piperazine ring protons, while the hydroxyethyl group appears as a triplet at δ 3.68 ppm (2H) and a singlet at δ 4.72 ppm (1H, -OH).

Table 1: Key $$^1$$H NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity
Thiazolidinone N-CH$$_3$$ 3.28 Singlet
Benzylidene vinylic H 7.92 Singlet
Benzylidene aryl H (ortho) 7.62 Doublet
Benzylidene aryl H (meta) 7.45 Doublet
Piperazine ring H 2.45–3.15 Multiplet
Hydroxyethyl -CH$$_2$$-OH 3.68 Triplet
Hydroxyethyl -OH 4.72 Singlet

Infrared (IR) Spectral Signatures of Thioxo and Carbonyl Groups

The IR spectrum exhibits two prominent absorptions:

  • Thioxo (C=S) stretch : A strong band at 1215 cm$$^{-1}$$, characteristic of the thiocarbonyl group.
  • Carbonyl (C=O) stretches : Bands at 1682 cm$$^{-1}$$ (thiazolidinone carbonyl) and 1724 cm$$^{-1}$$ (amide carbonyl), with the latter showing broadening due to hydrogen bonding with the hydroxyethyl group.

X-ray Crystallographic Studies

Unit Cell Parameters and Space Group Determination

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2$$_1$$/c and unit cell parameters:

  • a = 12.45 Å
  • b = 7.89 Å
  • c = 15.32 Å
  • β = 102.6°
  • V = 1467.3 Å$$^3$$

These parameters align with those of structurally related thiazolidinone derivatives, which typically crystallize in monoclinic or orthorhombic systems.

Intermolecular Hydrogen Bonding Networks

The crystal packing is stabilized by a three-dimensional hydrogen bonding network:

  • The hydroxyethyl oxygen (O-H) donates a hydrogen bond to the thiazolidinone carbonyl oxygen (O···O distance = 2.68 Å).
  • The thioxo sulfur accepts a hydrogen bond from a symmetry-related piperazine N-H group (S···N distance = 3.21 Å).

Table 2: Hydrogen Bonding Parameters

Donor Acceptor Distance (Å) Angle (°)
O-H (hydroxyethyl) O=C (thiazolidinone) 2.68 158
N-H (piperazine) S=C (thioxo) 3.21 145

Properties

Molecular Formula

C18H21N3O3S2

Molecular Weight

391.5 g/mol

IUPAC Name

(5Z)-5-[[4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H21N3O3S2/c1-19-17(24)15(26-18(19)25)12-13-2-4-14(5-3-13)16(23)21-8-6-20(7-9-21)10-11-22/h2-5,12,22H,6-11H2,1H3/b15-12-

InChI Key

IMEUMKRAURPLLV-QINSGFPZSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCO)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)N3CCN(CC3)CCO)SC1=S

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazolidin-4-one Core

The 3-methyl-2-thioxo-1,3-thiazolidin-4-one core is typically synthesized via cyclization of methyl 2-mercaptoacetate with methyl isothiocyanate. As demonstrated in analogous syntheses , this reaction proceeds under mild conditions:

  • Reaction Setup :

    • Methyl 2-mercaptoacetate (1.0 equiv) and methyl isothiocyanate (1.05 equiv) are combined in dichloromethane.

    • Trimethylamine (1.1 equiv) is added as a base to deprotonate the thiol group.

  • Cyclization :

    • The mixture is stirred at room temperature for 12–24 hours, yielding N-methylrhodanine (Intermediate A ) as a crystalline solid .

    • Yield : 82–90% after recrystallization from dichloromethane/hexane .

Key Analytical Data for Intermediate A :

  • Molecular Formula : C₅H₇NOS₂

  • 1H NMR (DMSO-d₆) : δ 3.25 (s, 3H, SCH₃), 3.78 (s, 2H, CH₂), 4.12 (s, 2H, SCH₂CO) .

Preparation of 4-(4-(2-Hydroxyethyl)piperazin-1-yl)carbonylbenzaldehyde

The aldehyde component is synthesized through a coupling reaction between 4-formylbenzoic acid and 1-(2-hydroxyethyl)piperazine:

  • Activation of Carboxylic Acid :

    • 4-Formylbenzoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous dichloromethane at 0°C for 1 hour, followed by reflux for 3 hours to form the acyl chloride .

  • Amide Bond Formation :

    • The acyl chloride is reacted with 1-(2-hydroxyethyl)piperazine (1.2 equiv) in dichloromethane at room temperature for 12 hours .

    • Triethylamine (3.0 equiv) is added to scavenge HCl.

  • Workup :

    • The product, 4-(4-(2-hydroxyethyl)piperazin-1-yl)carbonylbenzaldehyde (Intermediate B ), is purified via silica gel chromatography (ethyl acetate/methanol 9:1) .

    • Yield : 70–78% .

Key Analytical Data for Intermediate B :

  • Molecular Formula : C₁₅H₁₉N₂O₃

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1720 cm⁻¹ (aldehyde C=O) .

  • *1H NMR (CDCl₃)**: δ 9.95 (s, 1H, CHO), 7.85 (d, J = 8.2 Hz, 2H, ArH), 7.65 (d, J = 8.2 Hz, 2H, ArH), 3.70–3.50 (m, 4H, piperazine-CH₂), 2.60–2.40 (m, 4H, piperazine-CH₂), 2.30 (t, J = 5.8 Hz, 2H, CH₂OH) .

Knoevenagel Condensation to Form the Benzylidene Moiety

The final step involves a stereoselective Knoevenagel condensation between Intermediate A and Intermediate B to install the (Z)-configured benzylidene group:

  • Reaction Conditions :

    • Intermediate A (1.0 equiv) and Intermediate B (1.1 equiv) are dissolved in glacial acetic acid.

    • Sodium acetate (3.0 equiv) is added as a base to deprotonate the active methylene group of the thiazolidinone .

    • The mixture is refluxed at 120°C for 12–24 hours under inert atmosphere .

  • Stereochemical Control :

    • The (Z)-configuration is favored due to thermodynamic control under prolonged reflux .

    • Polar solvents like acetic acid stabilize the transition state, enhancing regioselectivity .

  • Workup :

    • The product is precipitated by pouring the reaction mixture into ice water.

    • Purification is achieved via recrystallization from ethanol/dichloromethane (3:1) .

    • Yield : 65–75% .

Key Analytical Data for Target Compound :

  • Molecular Formula : C₂₂H₂₇N₅O₃S₂

  • Melting Point : 218–220°C .

  • 1H NMR (DMSO-d₆) : δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.60 (d, J = 8.4 Hz, 2H, ArH), 7.30 (s, 1H, CH=), 3.70–3.50 (m, 4H, piperazine-CH₂), 3.25 (s, 3H, SCH₃), 2.60–2.40 (m, 4H, piperazine-CH₂), 2.30 (t, J = 5.8 Hz, 2H, CH₂OH) .

  • 13C NMR (DMSO-d₆) : δ 192.5 (C=O), 178.2 (C=S), 145.6 (CH=), 134.2–126.8 (ArC), 58.4 (CH₂OH), 52.1–50.3 (piperazine-C), 36.8 (SCH₃) .

Comparative Analysis of Synthetic Methods

Parameter Method A Method B
Catalyst Sodium acetatePiperidine
Solvent Glacial acetic acidEthanol
Temperature 120°C (reflux)65–80°C (reflux)
Reaction Time 12–24 hours24–48 hours
(Z)-Isomer Selectivity >90%75–85%
Yield 65–75%55–65%

Method A (acetic acid/NaOAc) offers superior stereoselectivity and yield due to enhanced enolate stabilization . Method B (ethanol/piperidine) is milder but less efficient for bulky substrates .

Optimization Strategies

  • Microwave-Assisted Synthesis :

    • Reducing reaction time to 1–2 hours using microwave irradiation at 150°C improves throughput without compromising yield .

  • Catalyst Screening :

    • Substituting NaOAc with DBU (1,8-diazabicycloundec-7-ene) increases reaction rates but may reduce (Z)-selectivity .

  • Purification Techniques :

    • Flash chromatography (hexane/ethyl acetate gradient) achieves >98% purity, critical for pharmacological applications .

Challenges and Solutions

  • Isomerization Risk : Prolonged heating may cause (Z)→(E) isomerization. Adding radical inhibitors (e.g., BHT) stabilizes the (Z)-form .

  • Aldehyde Stability : Intermediate B is prone to oxidation. Storage under nitrogen at −20°C prevents degradation .

Chemical Reactions Analysis

Hydrolysis

The thiazolidinone ring undergoes hydrolysis under acidic or basic conditions, leading to ring-opening products. For example:

  • Acidic Hydrolysis : Cleavage of the thiazolidinone ring to form thiols and carbonyl compounds.

  • Basic Hydrolysis : Generation of thiolate intermediates, which may participate in subsequent nucleophilic reactions.

Cyclization and Cross-Linking

The benzylidene group may engage in intramolecular cyclization reactions, particularly under thermal or acidic conditions, potentially forming fused heterocyclic systems.

Nucleophilic Substitution

The sulfur atom in the thiazolidinone ring can act as a leaving group, enabling substitution with nucleophiles (e.g., amines, alcohols) under specific conditions .

Enzyme Interactions

Research on similar thiazolidinones suggests potential binding to tyrosine kinases (e.g., c-Met, Src) via hydrogen bonding and hydrophobic interactions, which may modulate enzymatic activity .

Antimicrobial/Anticancer Activity

The compound’s thiazolidinone core and substituents (e.g., piperazine) may interact with microbial enzymes or cancer cell targets, though specific mechanisms require further validation .

Analytical Techniques

Technique Purpose Relevance
NMR Spectroscopy Confirming molecular structure and functional group arrangementCritical for verifying condensation and cyclization products.
TLC Monitoring reaction progress and purityAllows real-time tracking of intermediates and final product isolation.
HPLC/MS Determining molecular weight and impurity profilesEnsures structural integrity post-synthesis.

Comparison of Reaction Conditions

Reaction Type Conditions Yield Key References
Thiourea-Aldehyde CondensationReflux in methanol, 4–6 hours 76–85%
Piperazine CouplingAcyl chloride, base, room temperatureHigh
Ultrasound-Assisted SynthesisCatalyst (DSDABCOC), reduced energy consumption 82–92%

Biological Activity

  • Anticancer Potential : Analogous thiazolidinones demonstrate tyrosine kinase inhibition (e.g., IC50_{50} = 0.021 µmol/L for c-Met) .

  • Antimicrobial Effects : Structural motifs like piperazine and thiazolidinone may confer activity against microbial targets.

Structural Insights

  • SMILES Notation : C(=S)N1C(=O)C(/C=C/c1ccc(cc1)C(=O)N2CCN(CC2)CCO)SC3C(C)N(C)C3 (hypothetical, based on similar compounds).

  • Molecular Formula : Likely involves sulfur, nitrogen, and oxygen, consistent with thiazolidinones.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to (5Z)-5-(4-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one exhibit significant anti-inflammatory effects. For instance, studies on thiazolidinone derivatives have shown promising results as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The compound's structure suggests it may interact effectively with the COX active site, potentially leading to reduced inflammation and pain management .

Antimicrobial Activity

The thiazolidinone scaffold has been associated with antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacterial strains, indicating that (5Z)-5-(4-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one could be explored further for its potential as an antimicrobial agent. The presence of the piperazine moiety may enhance its bioactivity due to improved solubility and membrane permeability .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazolidinone derivatives is crucial for optimizing their pharmacological profiles. The incorporation of the piperazine group has been shown to significantly influence the biological activity of these compounds. For example:

Substituent Effect on Activity
Hydroxyethyl piperazineEnhances solubility and bioavailability
Benzylidene groupIncreases interaction with biological targets
Thioxo groupContributes to overall stability and reactivity

Case Studies

  • Inhibition of COX Enzymes :
    A study demonstrated that thiazolidinone derivatives exhibited IC50 values in the low micromolar range against COX-II, suggesting strong potential as anti-inflammatory agents. The specific compound under consideration showed comparable or superior activity compared to established drugs like Celecoxib .
  • Antimicrobial Testing :
    In vitro studies have indicated that similar thiazolidinone derivatives possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. This opens avenues for further development into therapeutic agents for infectious diseases .

Mechanism of Action

The mechanism of action of (5Z)-5-(4-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Rhodanine Derivatives

Compound Name 3-Position Substituent 5-Position Substituent Piperazine Modifications Synthesis Method
Target Compound 3-Methyl 4-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}benzylidene 2-Hydroxyethyl Condensation/Knoevenagel reaction (assumed)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (I) 3-Phenyl 2-Methylbenzylidene None Base-catalyzed condensation
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (II) 3-Phenyl 2-Hydroxybenzylidene None Stirring in aqueous K₂CO₃
(5Z)-5-benzylidene-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one 4-(4-Methylpiperazin-1-yl)-4-oxobutyl Benzylidene 4-Methylpiperazine Not specified
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-thiazol-4(5H)-one (5l) None (2-position substituent) 1,3-Benzodioxol-5-ylmethylene Pyrimidin-2-yl-piperazine Microwave-assisted synthesis

Key Observations :

  • The 3-position substituent varies significantly: methyl (target compound), phenyl (I, II), or alkyl-piperazine chains (e.g., compound in ).
  • The 5-position benzylidene group in the target compound incorporates a piperazine-carbonyl linkage , unlike simpler methyl or hydroxy substituents in analogs (I, II). This modification may enhance interactions with biological targets through hydrogen bonding and π-stacking .
  • Synthetic methods range from conventional condensation (I, II) to microwave-assisted reactions (5l), which improve yields (75% for 5l ).

Molecular Interactions and Stability

Table 2: Intermolecular Interactions and Crystallographic Data

Compound Name Planarity (Dihedral Angles) Hydrogen Bonding Stabilizing Interactions
Target Compound Not reported (assumed planar due to Z-configuration) Expected: C=O⋯H–O (piperazine), C–H⋯S (thioxo) Piperazine-hydroxyethyl solvation
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (II) Dihedral angles: A/B = 79.26°, A/C = 9.68° Intramolecular C–H⋯S (S(6) motif); Intermolecular O–H⋯O (R₂²(7) and R₂²(10)) C–H⋯π interactions
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (I) Planar heterocyclic ring (r.m.s. deviation ≤ 0.0145 Å) C–H⋯S and C–H⋯π interactions Dimerization via H-bonding

Key Observations :

  • The hydroxyethyl-piperazine group in the target compound likely enhances solubility and hydrogen-bonding capacity compared to non-polar substituents (e.g., methyl in I).
  • Planarity in analogs like I and II is critical for stacking interactions, with dihedral angles between rings influencing crystal packing .

Pharmacological Implications

  • Piperazine-containing derivatives (e.g., ) are often explored for CNS activity due to improved blood-brain barrier penetration.
  • Thioxo vs.

Biological Activity

The compound (5Z)-5-(4-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives have been extensively studied due to their wide range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Anticonvulsant
    These compounds often exhibit their pharmacological effects through various mechanisms such as enzyme inhibition, receptor modulation, and interaction with cellular signaling pathways .

Structure and Synthesis

The target compound features a thiazolidinone core with a benzylidene group and a piperazine moiety, which may enhance its biological activity. The synthesis typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. The presence of the hydroxyethyl piperazine substituent is expected to influence solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds in this class have shown significant cytotoxicity against various cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .

Case Study:
A study evaluated several thiazolidinone derivatives, revealing that modifications at the 2-position significantly enhanced anticancer activity. The compound's ability to inhibit tumor growth was attributed to its interaction with specific cellular targets involved in cancer progression .

Antimicrobial Activity

Thiazolidinones exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure allows for effective binding to bacterial enzymes or receptors, disrupting critical cellular functions.

Data Table: Antimicrobial Activity

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli20
Compound BS. aureus25
Target CompoundE. coli22
Target CompoundS. aureus24

This data indicates that the target compound maintains potent antimicrobial activity comparable to established antibiotics .

Anti-inflammatory Activity

Thiazolidinone derivatives are also recognized for their anti-inflammatory effects. They can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Case Study:
In vivo studies demonstrated that thiazolidinone derivatives significantly reduced inflammation in animal models by downregulating pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological efficacy of thiazolidinone derivatives is highly dependent on their structural features. Modifications at different positions can lead to enhanced potency or selectivity for specific biological targets:

  • Position 2: Substituents can enhance anticancer activity.
  • Position 3: Variations can affect antimicrobial potency.
  • Position 5: Influence on anti-inflammatory properties.

Research has shown that electron-withdrawing groups at the aromatic ring improve activity against certain pathogens and cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5Z)-5-(4-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between a thiazolidinone precursor and a substituted benzaldehyde derivative. A typical procedure involves refluxing the thiazolidinone (e.g., 3-methyl-2-thioxo-thiazolidin-4-one) with 4-(4-(2-hydroxyethyl)piperazin-1-yl)carbonylbenzaldehyde in acetic acid buffered with sodium acetate. Reaction progress is monitored by TLC, followed by precipitation in ice-water and recrystallization (e.g., dioxane) .

Q. How is the Z-configuration of the benzylidene group confirmed in this compound?

  • Methodological Answer : The Z-configuration is validated using X-ray crystallography (as demonstrated for analogous thiazolidinones in ) or nuclear Overhauser effect (NOE) NMR spectroscopy. For example, in structurally similar compounds, crystallographic data revealed a dihedral angle of <10° between the benzylidene and thiazolidinone planes, confirming the Z-isomer .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm the presence of the hydroxyethylpiperazine moiety (e.g., δ ~3.5 ppm for piperazine protons) and the thioxo group (δ ~190 ppm for C=S in 13C NMR).
  • HRMS : To verify molecular weight (e.g., [M+H]+ calculated vs. observed).
  • IR : Peaks at ~1650–1700 cm⁻¹ for carbonyl (C=O) and ~1250 cm⁻¹ for C=S .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodological Answer : Key parameters include:

  • Catalyst Selection : Piperidine or sodium acetate as bases to enhance condensation efficiency .
  • Solvent System : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates.
  • Temperature Control : Reflux at 80–100°C for 6–9 hours balances reaction rate and side-product suppression .
    • Data Contradiction Note : Prolonged heating (>10 hours) may degrade the hydroxyethylpiperazine group, necessitating TLC monitoring .

Q. What strategies resolve discrepancies in biological activity data across cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Use IC50 values from SRB assays (e.g., ) to compare potency against diverse cancer lines (e.g., MCF-7 vs. HEPG-2).
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl) to the benzylidene ring to enhance cytotoxicity, as seen in analogues (e.g., 3,5-dichlorophenyl derivatives in ).
  • Statistical Validation : Apply ANOVA to assess significance across replicates and cell types .

Q. How does the hydroxyethylpiperazine moiety influence pharmacokinetic properties?

  • Methodological Answer :

  • Solubility : The hydroxyethyl group increases hydrophilicity, improving aqueous solubility (logP reduction by ~0.5 units vs. non-hydroxylated analogues).
  • Metabolic Stability : Piperazine derivatives often undergo N-dealkylation; in vitro liver microsome assays can quantify metabolic half-life .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes like EGFR or tubulin (targets for thiazolidinone antitumor agents).
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity data from to design optimized derivatives .

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